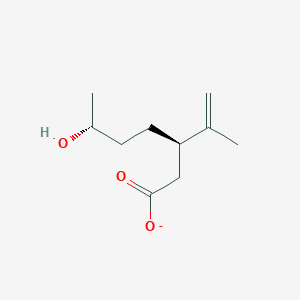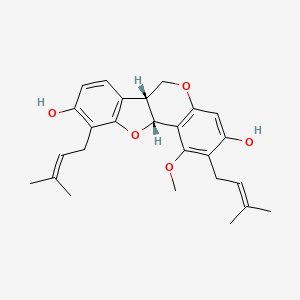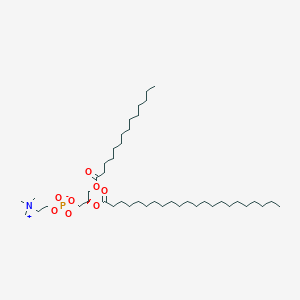![molecular formula C13H15N5O2S B1263494 5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine
Descripción general
Descripción
5-[(2-methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine is a C-nitro compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The compound is involved in various synthesis reactions. One study detailed the synthesis of 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines through the Mitsunobu reaction, showcasing the compound's reactivity and potential for creating derivatives (Masevičius, Petraitytė, & Tumkevičius, 2012).
- Another study focused on the synthesis of 3-Methylthio-4-aryl-3-pyrroline-2,5-diones and 3-Arylpyrrolidine-2,5-diones from Nitroketene Dithioacetal, indicating a wide range of potential chemical transformations involving similar compounds (Shigemitsu & Tominaga, 2001).
Molecular Structure and Interaction Analysis
- The study on the synthesis, crystal structure, Hirshfeld surface, and interaction energies analysis of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione highlights the importance of these compounds in understanding molecular interactions and crystal packing stabilized by intermolecular hydrogen bonds and π···π stacking interactions (Etsè et al., 2020).
Biological and Pharmacological Properties
- Pyrimidine derivatives, including those related to 5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine, have shown potential in biological applications. For instance, some novel 2-methylthio-1, 4-dihydropyrimidine derivatives demonstrated significant antibacterial activity against various bacterial strains, indicating the compound's potential in medical and pharmaceutical research (Sarode & Bhole, 2019).
Material Science and Polymer Research
- In the field of materials science, the synthesis and properties of fluorinated polyimides based on related pyrimidine derivatives highlight the role of these compounds in developing new materials with desirable thermal, mechanical, and electrical properties (Yang & Hsiao, 2004).
Propiedades
Nombre del producto |
5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine |
|---|---|
Fórmula molecular |
C13H15N5O2S |
Peso molecular |
305.36 g/mol |
Nombre IUPAC |
5-[(2-methyl-5-nitroanilino)methyl]-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C13H15N5O2S/c1-8-3-4-10(18(19)20)5-11(8)15-6-9-7-16-13(21-2)17-12(9)14/h3-5,7,15H,6H2,1-2H3,(H2,14,16,17) |
Clave InChI |
LMHBXUYUYMUSTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CN=C(N=C2N)SC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
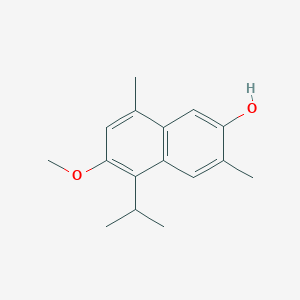
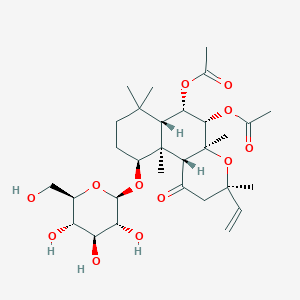
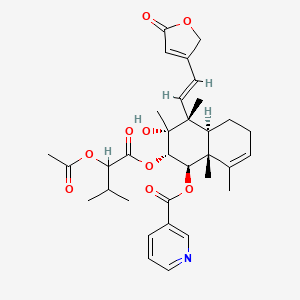


![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
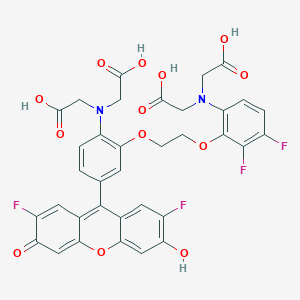


![N,N'-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)](/img/structure/B1263428.png)
